Dehydrodieugenol
Overview
Description
. It is a dimer of eugenol, a well-known phenolic compound. Dieugenol has garnered interest due to its antioxidative and antiparasitic activities .
Mechanism of Action
Target of Action
Dehydrodieugenol, also known as Dieugenol, has been shown to exhibit significant biological activity against various targets. It has been found to be particularly effective against protozoan diseases such as visceral leishmaniasis and Trypanosoma cruzi . These diseases are caused by parasites that typically affect mononuclear phagocytic system cells .
Mode of Action
The compound interacts with its targets primarily through its anti-inflammatory, anti-oxidant, anti-cancerogenic, and anti-microbial properties . In the case of visceral leishmaniasis, this compound B analogues have been shown to exhibit activity against intracellular amastigotes . The compound’s interaction with peroxisome proliferator-active receptor (PPAR), a receptor target for the treatment of diabetes mellitus type 2, has also been analyzed, and this compound was shown to act as an agonist on the PPAR ligand binding domain .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to have a wide range of biological activities, including cytotoxicity, anti-oxidant, anti-inflammatory, and anti-parasitic effects . .
Pharmacokinetics
The physicochemical property analysis of this compound predicts a log P value of 5.18, a close to optimum log D value of 3.82 and water solubility (log S) of −5.27, which falls into the moderate solubility class . These properties are important characteristics that relate to oral bioavailability, which has been shown to be high (≥30%) for this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-parasitic activity. For instance, in the case of visceral leishmaniasis, this compound B analogues have been found to exhibit activity against intracellular amastigotes . Similarly, in the case of Trypanosoma cruzi, this compound B has been shown to maintain or improve bioactivities against the amastigote forms of the parasite .
Biochemical Analysis
Biochemical Properties
Dieugenol plays a significant role in biochemical reactions due to its antioxidative properties. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. Dieugenol inhibits the formation of thiobarbituric acid reactive substances and scavenges superoxide anions, but not hydroxyl radicals . This interaction suggests that dieugenol may protect cells from oxidative damage by neutralizing reactive oxygen species. Additionally, dieugenol has been shown to interact with enzymes involved in lipid peroxidation, thereby preventing the propagation of free radical chain reactions .
Cellular Effects
Dieugenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Dieugenol’s antioxidative properties help protect cells from oxidative stress, which can lead to cell death and various diseases . Furthermore, dieugenol has been shown to have antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease . This compound disrupts the integrity of the parasite’s plasma membrane, leading to its death .
Molecular Mechanism
At the molecular level, dieugenol exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in oxidative stress responses, such as those responsible for the formation of reactive oxygen species . Dieugenol also interacts with lipid peroxidation pathways, preventing the propagation of free radical chain reactions . Additionally, dieugenol has been shown to disrupt the plasma membrane of Trypanosoma cruzi, leading to the parasite’s death . These interactions highlight dieugenol’s potential as an antioxidative and antiparasitic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dieugenol have been observed to change over time. Dieugenol is relatively stable, but its antioxidative properties may degrade over extended periods . Long-term studies have shown that dieugenol can maintain its protective effects against oxidative stress for several weeks to months . Its antiparasitic effects may diminish over time, possibly due to the development of resistance in the parasites .
Dosage Effects in Animal Models
The effects of dieugenol vary with different dosages in animal models. At low to moderate doses, dieugenol exhibits antioxidative and antiparasitic effects without significant toxicity . At high doses, dieugenol may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects of dieugenol plateau at certain dosages, and higher doses do not result in increased efficacy .
Metabolic Pathways
Dieugenol is involved in various metabolic pathways, particularly those related to oxidative stress and lipid peroxidation. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Dieugenol also affects metabolic flux by inhibiting lipid peroxidation, thereby preventing the formation of harmful lipid peroxides . These interactions highlight dieugenol’s role in maintaining cellular homeostasis and protecting against oxidative damage.
Transport and Distribution
Dieugenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Dieugenol’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as the plasma membrane and lipid droplets . This localization enhances its antioxidative and antiparasitic effects by targeting specific cellular compartments.
Subcellular Localization
Dieugenol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the plasma membrane and lipid droplets, where it exerts its antioxidative and antiparasitic effects . Dieugenol’s lipophilic nature allows it to integrate into lipid bilayers, enhancing its ability to scavenge reactive oxygen species and disrupt parasite membranes . Additionally, dieugenol may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dieugenol can be synthesized from eugenol through an oxidative coupling reaction. One common method involves the use of potassium ferricyanide (K₃Fe(CN)₆) as the oxidizing agent . The reaction typically proceeds under mild conditions, yielding dieugenol with a reasonable efficiency.
Industrial Production Methods: Industrial production of dieugenol often involves the extraction of eugenol from natural sources followed by its chemical transformation. The extraction of eugenol is usually performed through steam distillation or hydrodistillation of clove oil . The subsequent oxidative coupling reaction is then carried out on a larger scale to produce dieugenol.
Chemical Reactions Analysis
Types of Reactions: Dieugenol undergoes various chemical reactions, including:
Oxidation: Dieugenol can be further oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert dieugenol into its corresponding dihydro derivatives.
Substitution: Dieugenol can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide (K₃Fe(CN)₆) is commonly used for oxidative coupling.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under mild conditions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives of dieugenol.
Substitution: Halogenated dieugenol derivatives.
Scientific Research Applications
Dieugenol has a wide range of scientific research applications:
Comparison with Similar Compounds
Eugenol: The monomeric form of dieugenol, known for its antimicrobial and analgesic properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial activity.
Uniqueness of Dieugenol: Dieugenol stands out due to its dimeric structure, which imparts unique antioxidative and antiparasitic properties. Unlike its monomeric counterparts, dieugenol exhibits a broader spectrum of biological activities and greater stability .
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPSFSOGFKJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196137 | |
Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-08-3 | |
Record name | Dehydrodieugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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